11-methyl-5-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Description
This compound is a complex tricyclic structure featuring a fused 8-thia-4,6,11-triazatricyclo core, substituted with a 3-(trifluoromethyl)phenoxy-methylfuran moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan and triazatricyclo systems may contribute to selective binding interactions . Limited direct data on its synthesis or applications are available in the provided evidence, but structural analogs (e.g., 5-(4-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo..., CAS 374908-40-4) indicate research-focused uses, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
11-methyl-5-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3S/c1-28-8-7-15-17(10-28)32-21-18(15)20(29)26-19(27-21)16-6-5-14(31-16)11-30-13-4-2-3-12(9-13)22(23,24)25/h2-6,9,19,27H,7-8,10-11H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJOOAJVLYCVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(O4)COC5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethyl copper, sulfur tetrafluoride, and antimony trifluoride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(4-Hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo... (CAS 374908-40-4)
Structural Differences :
- Substituent: The hydroxyphenyl group replaces the 3-(trifluoromethyl)phenoxy-methylfuran moiety.
- The absence of fluorine may decrease metabolic stability .
| Property | Target Compound | Hydroxyphenyl Analog (CAS 374908-40-4) |
|---|---|---|
| Key Substituent | 3-(Trifluoromethyl)phenoxy-methylfuran | 4-Hydroxyphenyl |
| Lipophilicity (Predicted) | High (CF₃ group) | Moderate |
| Potential Application | Agrochemical/Pharmaceutical | Research (enzyme studies) |
Pesticide Analogs with Shared Functional Groups
Compounds such as furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran) and furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) share trifluoromethylphenoxy or furan motifs .
| Compound | Core Structure | Functional Groups | Use |
|---|---|---|---|
| Target Compound | Triazatricyclo | CF₃-phenoxy, furan | Undefined (Research) |
| Furyloxyfen | Tetrahydrofuran | CF₃-phenoxy, nitro group | Herbicide |
| Furilazole | Oxazolidine | Furan, dichloroacetyl | Herbicide safener |
Key Contrasts :
- The triazatricyclo core in the target compound is absent in pesticides, which rely on simpler heterocycles (e.g., tetrahydrofuran, oxazolidine).
- The nitro group in furyloxyfen enhances herbicidal activity but increases toxicity risks compared to the target compound’s triazole system .
Fluorinated Nucleoside Analogs ()
Compounds 16 and 17 from Molecules (2013) feature fluorinated chains and furan-triazole linkages but lack the triazatricyclo core . These are designed for antiviral or anticancer applications, highlighting the versatility of trifluoromethyl/furan motifs in drug design.
Research Findings and Functional Insights
- Trifluoromethyl Advantage: The CF₃ group in the target compound likely improves resistance to oxidative degradation compared to non-fluorinated analogs (e.g., hydroxyphenyl derivative) .
- Triazatricyclo Core : This rigid scaffold may enhance target selectivity over linear furan derivatives (e.g., furilazole), which exhibit broader bioactivity .
- Synthesis Challenges : The triazatricyclo system requires advanced cyclization techniques, unlike the straightforward syntheses of pesticide analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
